2-Benzyl-2-azabicyclo[2.2.1]heptane
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Overview
Description
2-Benzyl-2-azabicyclo[221]heptane is a bicyclic compound with a unique structure that includes a benzyl group attached to a nitrogen atom within a bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-2-azabicyclo[2.2.1]heptane typically involves the use of cyclopentenes as starting materials. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to create a variety of bridged aza-bicyclic structures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar palladium-catalyzed reactions. The scalability of these reactions makes them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-2-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperoxybenzoic acid (MCPBA) are used for epoxidation reactions.
Reduction: Lithium aluminum hydride is commonly used for reduction reactions.
Substitution: Various electrophilic reagents can be used for substitution reactions.
Major Products Formed:
Epoxides: Formed during oxidation reactions.
Reduced Amines: Formed during reduction reactions.
Substituted Derivatives: Formed during substitution reactions.
Scientific Research Applications
2-Benzyl-2-azabicyclo[2.2.1]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-Benzyl-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various biological receptors, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, but its unique structure suggests it could interact with neurotransmitter receptors and enzymes .
Comparison with Similar Compounds
- 2-Benzyl-2-azabicyclo[2.2.2]octane
- 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane
- 2-Azabicyclo[2.2.1]heptane
Comparison: 2-Benzyl-2-azabicyclo[2.2.1]heptane is unique due to its specific bicyclic structure and the presence of a benzyl group. This combination provides distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-benzyl-2-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-4-11(5-3-1)9-14-10-12-6-7-13(14)8-12/h1-5,12-13H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUMIYVVOFWSOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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